molecular formula C10H20ClNO2 B561774 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hcl CAS No. 54996-07-5

2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hcl

Cat. No.: B561774
CAS No.: 54996-07-5
M. Wt: 221.725
InChI Key: QSWMAXHNUDWBLI-UHFFFAOYSA-N
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Description

“2,2,6,6-Tetramethylpiperidine-4-carboxylic acid hcl” is a chemical compound that is useful in organic synthesis . It is a hindered secondary amine that is used to prepare metallo-amide bases and selective generation of silylketene acetals .


Synthesis Analysis

This compound can be synthesized through various methods. For instance, it can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also be used in the oxidation of primary and secondary alcohols to produce hydroxylamines in the presence of oxone as an oxidant .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H20ClNO2 . The molecular weight of this compound is 221.73 .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also be used to produce hydroxylamines via oxidation in the presence of oxone as an oxidant .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a refractive index of n20/D 1.445 (lit.), a boiling point of 152 °C (lit.), and a density of 0.837 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Material Science and Biochemistry Applications :

    • TMP-HCl is a spin-labeled, achiral Cα-tetrasubstituted α-amino acid, found effective as a β-turn and 310/α-helix inducer in peptides. It serves as an excellent and relatively rigid electron spin resonance probe and fluorescence quencher (Toniolo et al., 1998).
    • The compound has been employed in the synthesis of spin-labeled amides, exhibiting antioxidant potential and promising applications in biomedical studies using magnetic-resonance imaging (MRI) (Yushkova et al., 2013).
  • Biomedical Research Applications :

    • In solid-phase synthesis, TMP-HCl is incorporated into peptide sequences using Fmoc chemistry. This application demonstrates its utility as an effective beta-turn promoter in peptides and as a rigid electron paramagnetic resonance probe (Martin et al., 2001).
    • The compound has been used in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, showcasing its role in synthesizing medicinal compounds (Rafiee et al., 2018).
  • Chemical Synthesis and Analysis Applications :

    • TMP-HCl derivatives have been synthesized for investigating the properties of ionic liquids, using these nitroxides as spin probes (Strehmel et al., 2008).
    • It has been utilized in the synthesis of 2,2,6,6-Tetramethylpiperidine derivatives, which are important in the field of organic chemistry (Kashparova et al., 2002).

Safety and Hazards

This compound is classified as dangerous. It can cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to avoid exposure to heat, sparks, and open flames .

Mechanism of Action

Target of Action

It’s known that the compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules.

Mode of Action

It’s known that 2,2,6,6-tetramethylpiperidine derivatives are used as hindered amine light stabilizers , indicating that they may interact with their targets to stabilize them against light-induced degradation.

Biochemical Pathways

Given its use in organic synthesis , it’s likely that it participates in a variety of chemical reactions and could potentially affect multiple biochemical pathways.

Pharmacokinetics

Its solubility in methanol and water suggests that it could be well-absorbed and distributed in biological systems.

Result of Action

Its use in organic synthesis suggests that it could facilitate the formation of various organic compounds, potentially leading to a variety of molecular and cellular effects.

Action Environment

Its storage temperature of 2-8°c suggests that temperature could be a significant factor in its stability.

Properties

IUPAC Name

2,2,6,6-tetramethylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2)5-7(8(12)13)6-10(3,4)11-9;/h7,11H,5-6H2,1-4H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWMAXHNUDWBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676154
Record name 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54996-07-5
Record name 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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